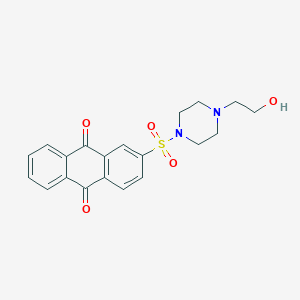
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features both an anthracene core and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of anthracene-9,10-dione, which is then subjected to sulfonylation using sulfonyl chloride derivatives. The resulting intermediate is further reacted with 4-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperazine compounds.
Aplicaciones Científicas De Investigación
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione exerts its effects is complex and involves multiple molecular targets and pathways. The anthracene core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, further affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9,10-dione: A simpler analog without the piperazine and sulfonyl groups.
4-(2-Hydroxyethyl)piperazine: Lacks the anthracene core and sulfonyl group.
Sulfonylated anthracenes: Compounds with similar sulfonyl groups but different substituents on the anthracene core.
Uniqueness
2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperazine moiety enhances its solubility and potential for biological interactions, while the sulfonyl group increases its chemical stability and reactivity.
Propiedades
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-12-11-21-7-9-22(10-8-21)28(26,27)14-5-6-17-18(13-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-6,13,23H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNORZCOBZRYDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)
![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)
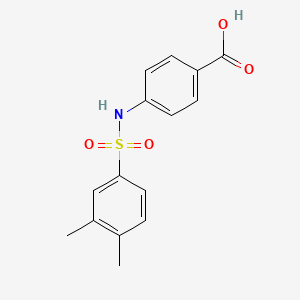
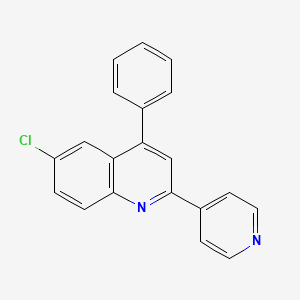
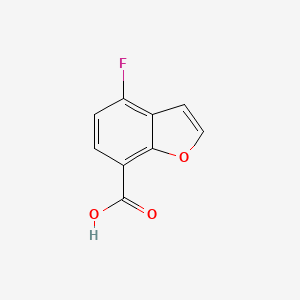
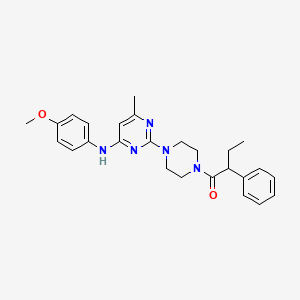
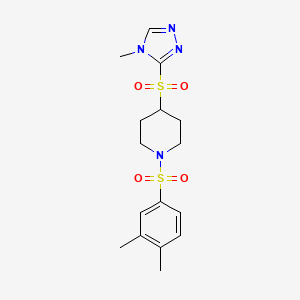

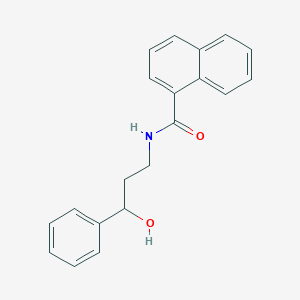

![(E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2497489.png)

